4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione
Overview
Description
4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione, also known as EPOXY or SU5416, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPOXY is a member of the spiroketone family of compounds and is structurally similar to other spiroketones such as spirocyclic ketals and spirocyclic lactones. EPOXY has been shown to have a variety of biochemical and physiological effects and has been used in a number of laboratory experiments to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione is not fully understood, but it is thought to involve the inhibition of angiogenesis. Angiogenesis is the process by which new blood vessels are formed, and it is a critical step in the growth and spread of tumors. This compound has been shown to inhibit the growth of new blood vessels, which may help to slow or stop the growth of tumors.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the growth of new blood vessels. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione in laboratory experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of angiogenesis in cancer and other diseases. However, there are also some limitations to using this compound in laboratory experiments. For example, it is a synthetic compound and may not accurately reflect the behavior of natural compounds in the body. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione. One area of interest is in the development of new cancer therapies that target angiogenesis. This compound has shown promise in this area, and further research may lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Another area of interest is in the development of new anti-inflammatory drugs. This compound has been shown to have anti-inflammatory effects, and further research may lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Finally, there is interest in using this compound as a tool for investigating the role of angiogenesis in other diseases, such as cardiovascular disease and diabetes.
Scientific Research Applications
4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects and has been used in a number of laboratory experiments to investigate its mechanism of action and potential therapeutic applications. One of the most promising areas of research for this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, ovarian, and lung cancer cells.
properties
IUPAC Name |
4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-2-14-15(13-9-5-3-6-10-13)21-17(20)18(16(14)19)11-7-4-8-12-18/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNKTZFGKSBVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(=O)C2(C1=O)CCCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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